molecular formula C17H22N2O7S B7696502 dimethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)isophthalate

dimethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)isophthalate

Cat. No. B7696502
M. Wt: 398.4 g/mol
InChI Key: HXXBQFZREMWIBR-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . It also contains a methylsulfonyl group, which is often used in medicinal chemistry due to its ability to improve the bioavailability of drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring would provide a cyclic structure, while the isophthalate moiety would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a pharmaceutical or biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future studies might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

dimethyl 5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O7S/c1-25-16(21)12-8-13(17(22)26-2)10-14(9-12)18-15(20)11-4-6-19(7-5-11)27(3,23)24/h8-11H,4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXBQFZREMWIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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